

2-Chloro-N6-(2-hydroxyethyl)adenosine offtarget effects

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Compound of Interest

2-Chloro-N6-(2hydroxyethyl)adenosine

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Technical Support Center: Adenosine Receptor Agonists

This technical support center provides information on the off-target effects of commonly used adenosine receptor agonists. Please note that the compound "2-Chloro-N6-(2-hydroxyethyl)adenosine" appears to be a potential misnomer, likely a combination of two distinct adenosine analogs: 2-Chloro-N6-cyclopentyladenosine (CCPA) and N6-(2-hydroxyethyl)adenosine (HEA). This guide will address the off-target effects of both compounds separately.

Section 1: 2-Chloro-N6-cyclopentyladenosine (CCPA)

CCPA is a potent and highly selective adenosine A1 receptor agonist. While it is valued for its high affinity and selectivity for the A1 receptor, researchers may encounter off-target effects, particularly at higher concentrations.

Troubleshooting Guide and FAQs

Q1: I am observing unexpected cellular responses even at low concentrations of CCPA. What could be the cause?







A1: While CCPA is highly selective for the A1 adenosine receptor, it can exhibit activity at other adenosine receptor subtypes, albeit at much lower potencies. An unexpected response could be due to the activation of A3 adenosine receptors, where CCPA has been shown to act as an antagonist[1]. Consider the expression levels of different adenosine receptor subtypes in your experimental system.

Q2: My experiment involves measuring cAMP levels, and the results with CCPA are not as expected. Why?

A2: CCPA is a full agonist at A1 receptors, which typically inhibit adenylyl cyclase and decrease cAMP levels. However, it acts as a partial agonist at A2 receptors, which stimulate adenylyl cyclase[2]. If your system expresses A2A or A2B receptors, you might observe a less pronounced decrease or even a slight increase in cAMP, especially at higher CCPA concentrations.

Q3: Are there any known off-target effects of CCPA outside of adenosine receptors?

A3: The available literature primarily focuses on the selectivity of CCPA across adenosine receptor subtypes. There is limited information on widespread off-target effects on other protein families like kinases or ion channels. If you suspect non-adenosine receptor-mediated effects, consider running a broad-spectrum kinase inhibitor panel or consulting a larger off-target screening database.

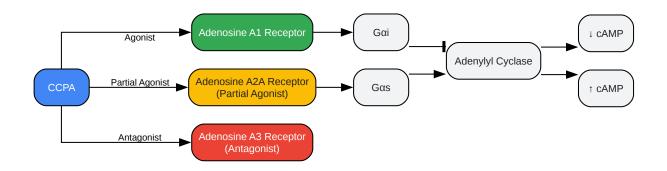
Quantitative Data: Receptor Binding and Functional Activity of CCPA



| Target | Species | Assay Type | Value | Units | Reference |
|------------------------------|---|--------------------|-------|--------|-----------|
| Adenosine A1 Receptor | Human | Ki | 0.8 | nM | |
| Rat | Ki | 0.4 | nM | [3] | |
| Rat | IC50 (Adenylate Cyclase Inhibition) | 33 | nM | [2][3] | |
| Adenosine A2A Receptor | Human | Ki | 2300 | nM | _ |
| Rat | Ki | 3900 | nM | [3] | |
| Human | EC50 (Adenylate Cyclase Stimulation) | 3500 | nM | [2] | |
| Adenosine A2B Receptor | Human | EC50 | 18800 | nM | |
| Adenosine A3 Receptor | Human | Ki (Antagonist) | 38 | nM | [1] |
| Human | KB (Antagonist) | 5.0 | nM | [1] | |

Signaling Pathways





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Caption: CCPA signaling pathways at on- and off-target adenosine receptors.

Section 2: N6-(2-hydroxyethyl)adenosine (HEA)

HEA is a purine nucleoside analog found in Cordyceps cicadae. Its biological activities are more diverse and less centered on specific adenosine receptor subtypes compared to CCPA.

Troubleshooting Guide and FAQs

Q1: I am using HEA as a control compound and observing unexpected anti-inflammatory effects. What is the mechanism?

A1: HEA has known anti-inflammatory properties. It has been shown to inhibit the NF- κ B and TGF- β 1/Smad signaling pathways[4][5]. This leads to a reduction in pro-inflammatory cytokines like TNF- α and IL-1 β , and an increase in the anti-inflammatory cytokine IL-10[5][6].

Q2: My cells are showing signs of oxidative stress after treatment with HEA. Is this a known effect?

A2: On the contrary, HEA has been reported to have antioxidant effects. In models of oxidative stress, HEA has been shown to increase the activity of antioxidant enzymes such as SOD and catalase, and reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation[6]. It also attenuates reactive oxygen species (ROS) production[7][8]. The observed oxidative stress in your experiment might be due to other experimental variables or a cell-type-specific paradoxical effect.



Q3: I am studying calcium signaling and see changes upon HEA application. Is HEA known to affect calcium channels?

A3: Yes, HEA has been identified as a Ca2+ antagonist[4][5]. This activity is independent of adenosine receptors and could explain alterations in intracellular calcium levels.

Q4: Can HEA induce apoptosis?

A4: Yes, in some cancer cell lines (SGC-7901 and AGS), HEA has been shown to induce the generation of ROS, decrease mitochondrial membrane potential, and induce apoptosis and autophagy[6]. This cytotoxic effect appears to be cell-type specific.

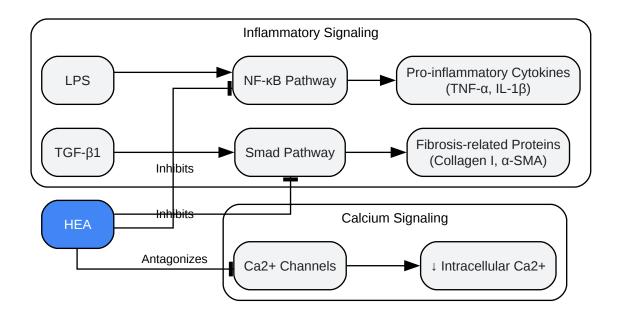
Experimental Protocols

NF-κB and TGF-β1/Smad Pathway Inhibition Assay (based on[4][5])

- Cell Culture: Culture RAW 264.7 macrophages or NRK-49F rat kidney fibroblasts in appropriate media.
- Treatment: Pre-treat cells with varying concentrations of HEA (e.g., 5-20 μg/mL) for a specified time (e.g., 24 hours).
- Stimulation: Induce inflammation with lipopolysaccharide (LPS) in macrophages or fibrosis with TGF-β1 in fibroblasts.
- Analysis:
 - Western Blot: Lyse cells and perform western blotting for key pathway proteins (e.g., phosphorylated NF-κB p65, Smad2/3).
 - ELISA: Measure the concentration of secreted cytokines (e.g., TNF- α , IL-1 β , IL-10) in the cell culture supernatant.
 - qPCR: Extract RNA and perform quantitative real-time PCR to measure the expression of target genes (e.g., Collagen I, α-SMA).

Signaling Pathways





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Caption: Off-target signaling pathways modulated by HEA.

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